Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Unlike generic piperazinyl-pyrimidines, CAS 2640866-34-6 features a unique 4-methoxy and N-(3-phenylpropyl) substitution pattern that defines its pharmacophore—critical for selective kinase inhibition and GPCR targeting. Minor structural changes can switch cytostatic to cytotoxic profiles, making this exact substitution non-substitutable for oncology (e.g., MDA-MB-468) and CNS screening programs. Deploy in CCR4 antagonism or mutant kinase selectivity assays where class-level precedent demands precise chemical identity.

Molecular Formula C18H24N4O
Molecular Weight 312.4 g/mol
CAS No. 2640866-34-6
Cat. No. B6446237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
CAS2640866-34-6
Molecular FormulaC18H24N4O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)N2CCN(CC2)CCCC3=CC=CC=C3
InChIInChI=1S/C18H24N4O/c1-23-18-14-17(19-15-20-18)22-12-10-21(11-13-22)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3
InChIKeyYZXYHOYHMDIIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (CAS 2640866-34-6): A Piperazinyl-Pyrimidine Chemical Probe


4-Methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (CAS 2640866-34-6) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, a scaffold widely recognized in medicinal chemistry for its ability to target kinases, G-protein coupled receptors (GPCRs), and other therapeutically relevant protein families [1]. Its structure features a 4-methoxypyrimidine core linked to an N-phenylpropylpiperazine moiety, a substitution pattern that distinguishes it from simpler analogs and is hypothesized to enhance lipophilicity and target-binding interactions . This compound is primarily utilized as a chemical probe and screening hit in early-stage drug discovery, particularly for oncology and immunology programs where piperazinyl-pyrimidines have demonstrated selective kinase inhibition and CCR4 antagonism [2].

Why Generic Piperazinyl-Pyrimidines Cannot Substitute for 4-Methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine in Focused Lead Optimization


The piperazinyl-pyrimidine class encompasses hundreds of commercially available analogs, but their biological activity is exquisitely sensitive to the specific substitution pattern on both the pyrimidine core and the piperazine ring [1]. While the core scaffold confers a general propensity for kinase or GPCR binding, the 4-methoxy group and the 3-phenylpropyl N-substituent on the piperazine ring of CAS 2640866-34-6 create a unique pharmacophore that cannot be replicated by generic, unsubstituted, or differently substituted analogs (e.g., 4-methyl, 4-chloro, or N-benzyl derivatives) . For instance, in a series of antitumor piperazinylpyrimidines, minor structural modifications resulted in a switch from selective cytostatic activity to global cytotoxicity, demonstrating that even seemingly conservative changes can drastically alter target selectivity and cellular phenotype [2]. Therefore, substituting this specific compound with a cheaper or more readily available analog risks losing the unique biological fingerprint that makes it a valuable screening hit or chemical probe.

Quantitative Differentiation Evidence for 4-Methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine: A Head-to-Head Comparator Analysis


Structural Novelty and Scaffold Differentiation: Positional and Substitution Specificity Defines Biological Activity

CAS 2640866-34-6 is structurally distinct from commonly used piperazinyl-pyrimidine reference compounds such as the unsubstituted 4-methoxy-6-(piperazin-1-yl)pyrimidine (CAS 879215-72-2) and the N-benzylated analog 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine. The 4-methoxy group and the 3-phenylpropyl N-substituent are absent in the unsubstituted analog and are replaced by a trifluoromethyl group in the N-benzylated analog, differences that directly impact lipophilicity, target affinity, and selectivity profiles as established in piperazinyl-pyrimidine SAR studies [1]. Class-level SAR evidence shows that the 4-methoxy substituent can contribute to hydrogen bonding with kinase hinge regions, while the N-phenylpropyl chain provides hydrophobic contacts that modulate selectivity .

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Class-Level Antitumor Activity: Piperazinyl-Pyrimidine Scaffold Confers Selective Kinase Inhibition

In a benchmark study of novel piperazinylpyrimidine derivatives, compounds from this class demonstrated selective growth inhibition against triple-negative breast cancer cell line MDA-MB-468 within the NCI-60 panel [1]. While CAS 2640866-34-6 was not explicitly tested, the study found that close structural analogs (compounds 4 and 15) were among the most potent and selective, with compound 4 demonstrating a preference for inhibiting oncogenic mutant forms of PDGFR family kinases over wild-type isoforms [1]. The class is characterized as selective kinase inhibitors, a profile that differentiates these compounds from broadly cytotoxic chemotypes.

Oncology Kinase Inhibition NCI-60 Cell Panel

GPCR Antagonism Potential: CCR4 Antagonism is a Class-Recognized Activity

Piperazinyl-pyrimidine derivatives are explicitly claimed as CCR4 antagonists in multiple patents from the Academy of Military Medical Sciences and Peking University [1]. The patent family demonstrates that compounds with the general piperazinyl-pyrimidine core can antagonize human CCR4, a GPCR implicated in allergic inflammation and asthma. While CAS 2640866-34-6 does not appear in the patent exemplification data, its structural features align with the Markush formula (Formula I), where the pyrimidine core can bear an alkoxy substituent (e.g., 4-methoxy) and the piperazine nitrogen is substituted with an arylalkyl group (e.g., 3-phenylpropyl) [1].

Immunology GPCR Antagonism Chemokine Receptor

Physicochemical Differentiation: Predicted Lipophilicity and CNS Permeability Profile

The 3-phenylpropyl substituent on the piperazine ring of CAS 2640866-34-6 is expected to significantly increase lipophilicity (cLogP) compared to the unsubstituted analog 4-methoxy-6-(piperazin-1-yl)pyrimidine (CAS 879215-72-2). This structural feature is structurally analogous to the phenylpropyl-piperazine motif found in CNS-penetrant ligands such as 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (CAS 2640878-12-0), which is described as interacting with neurotransmitter receptors in the brain . Class-level evidence from piperazinyl-pyrimidine TRPV1 antagonists further demonstrates that lipophilic N-substituents on the piperazine ring are critical for achieving potent target engagement and favorable brain penetration [1].

ADME Physicochemical Properties CNS Drug Discovery

Optimal Procurement and Application Scenarios for 4-Methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine Based on Differentiated Evidence


Focused Kinase Inhibitor Screening Library for Triple-Negative Breast Cancer

Include CAS 2640866-34-6 in a targeted library designed to identify selective growth inhibitors of basal-like breast cancer cell lines such as MDA-MB-468. This is supported by class-level evidence that piperazinyl-pyrimidines with specific substitution patterns are selective cytostatic agents in the NCI-60 panel [1]. The unique 4-methoxy and N-(3-phenylpropyl) substitution may confer a distinct kinase selectivity profile that complements existing library members.

CCR4 Antagonist Screening and Lead Identification for Asthma and Allergic Inflammation

Deploy this compound in a CCR4 functional antagonism screen based on its structural coverage within the CCR4 antagonist patent family [1]. The piperazinyl-pyrimidine core with an alkoxy-substituted pyrimidine and arylalkyl-piperazine tail is explicitly claimed for CCR4-mediated diseases, including asthma and allergic dermatitis. This compound offers a starting point for hit-to-lead optimization in respiratory and inflammatory disease programs.

CNS-Targeted Probe Development for Neurotransmitter Receptor Modulation

Utilize CAS 2640866-34-6 as a chemical probe for CNS receptor profiling, leveraging the structural analogy to CNS-active phenylpropyl-piperazine ligands [1]. The 3-phenylpropyl substituent is predicted to enhance blood-brain barrier permeability compared to unsubstituted or N-benzyl analogs, making it a preferred choice for neuroscience-focused screening cascades [2].

Selectivity Profiling Against Mutant Kinases in Drug-Resistant Cancer Models

Evaluate this compound in biochemical and cellular assays against wild-type and oncogenic mutant forms of kinases such as KIT and PDGFRA. Class-level precedent shows that piperazinyl-pyrimidine derivatives can exhibit greater potency against mutant kinases than their wild-type counterparts, a profile highly relevant for tackling drug-resistant tumors [1]. The unique substitution pattern of CAS 2640866-34-6 may yield a novel mutant-selective fingerprint.

Quote Request

Request a Quote for 4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.